2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole core, which is then functionalized with the appropriate substituents. The reaction conditions often involve the use of hydrazonoyl halides and triethylamine in an ethanol solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrazine derivatives, triethylamine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with biological targets, leading to the inhibition of microbial growth. The nitro groups play a crucial role in its activity, as they can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as those with different substituents on the aromatic rings. These compounds share similar biological activities but may differ in their potency and specificity.
Biological Activity
2,4-Dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties and cytotoxic effects, based on various research studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole moiety and a dinitrobenzamide group. Its molecular formula is C15H16N4O4S, with a molecular weight of approximately 348.38 g/mol. The presence of the thiadiazole ring is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit substantial antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effective inhibition against various bacterial strains. For example, a related compound demonstrated an EC50 of 22 μg/ml against Xanthomonas axonopodis and 15 μg/ml against Xanthomonas oryzae .
- Cytotoxicity : The compound also exhibits cytotoxic effects against cancer cell lines. In studies involving related thiadiazole derivatives, IC50 values ranged from 1.4 to 4.2 µM against different cancer cell lines such as HeLa and CEM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : The dinitrophenyl group may interfere with the synthesis of bacterial cell walls.
- Disruption of Metabolic Pathways : The thiadiazole ring can disrupt metabolic pathways in both bacterial and cancer cells.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitro substituents showed enhanced activity compared to standard antibiotics .
- Antifungal Activity : Another investigation focused on antifungal properties against Candida albicans and Aspergillus niger. The results demonstrated that certain derivatives exhibited MIC values lower than those of conventional antifungal agents like fluconazole .
Data Tables
Properties
IUPAC Name |
2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-9-6-10(2)15(11(3)7-9)17-20-21-18(29-17)19-16(24)13-5-4-12(22(25)26)8-14(13)23(27)28/h4-8H,1-3H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKUVBWJANBKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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